1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
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Description
1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea, also known as MPPU, is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. It has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation.
Scientific Research Applications
Acute Myeloid Leukemia (AML) and Angiogenesis Inhibition
A notable application of pyrazolo[1,5-a]pyrimidine derivatives involves their role in inhibiting FLT3 and VEGFR2, which are critical for the development and progression of acute myeloid leukemia (AML) and angiogenesis. Ling-Ling Yang et al. (2013) conducted structure-activity relationship studies, leading to the discovery of a compound with significant anti-AML activity in vitro and in vivo. This compound showed high potency against FLT3-driven human AML MV4-11 cells and demonstrated a considerable antiangiogenic effect, offering a promising approach for AML treatment (Yang et al., 2013).
Psoriasis Treatment
Research into the treatment of psoriasis, a chronic autoimmune disease, identified a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, showing significant antipsoriatic effects in a K14-VEGF transgenic mouse model. Guo-Bo Li et al. (2016) highlighted the structural optimization of a lead compound, resulting in a novel inhibitor that not only demonstrated high potency in preliminary tests but also showed lasting effects without recurrence of symptoms after treatment cessation, positioning it as a potential new therapeutic for psoriasis management (Li et al., 2016).
Anticancer Activities
Compounds based on the pyrazolo[1,5-a]pyrimidin-6-yl structure have been synthesized and tested for their anticancer properties. For instance, M. Bazin et al. (2016) discovered a series of (imidazo[1,2-a]pyrazin-6-yl)ureas, with one compound displaying cytostatic activity against non-small cell lung cancer cell lines. This activity was linked to a selective dose-dependent response in P53-mutant cell lines, indicating a potential pathway for reactivating mutant p53 in cancer therapy (Bazin et al., 2016).
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-21-12-4-2-3-10(7-12)17-14(20)18-11-8-15-13-5-6-16-19(13)9-11/h2-9H,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJYRJNDYFEGDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea |
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